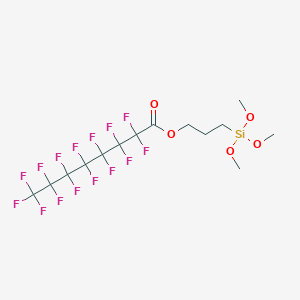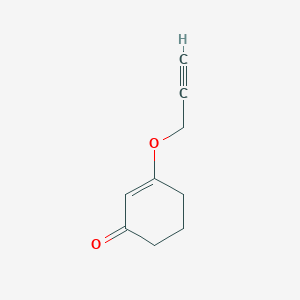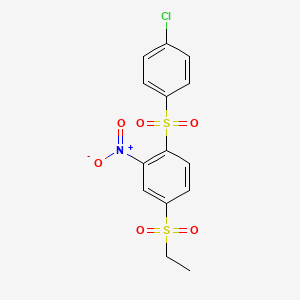
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by sulfonation and chlorination steps. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 1-(4-Aminobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-2-nitrobenzene: Lacks the ethanesulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene: Has a methyl group instead of chlorine.
1-(4-Chlorobenzene-1-sulfonyl)-4-(methylsulfonyl)-2-nitrobenzene: Has a methylsulfonyl group instead of ethanesulfonyl.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is unique due to the presence of both sulfonyl and nitro groups, which can impart distinct chemical and biological properties
特性
CAS番号 |
90352-41-3 |
|---|---|
分子式 |
C14H12ClNO6S2 |
分子量 |
389.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-4-ethylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO6S2/c1-2-23(19,20)12-7-8-14(13(9-12)16(17)18)24(21,22)11-5-3-10(15)4-6-11/h3-9H,2H2,1H3 |
InChIキー |
DMVNSNLJKSHFLZ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



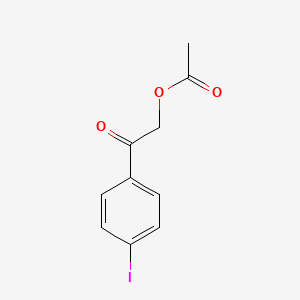
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
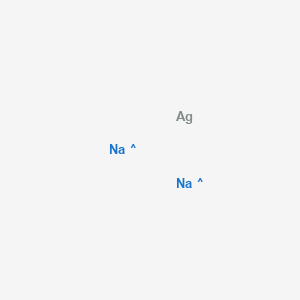
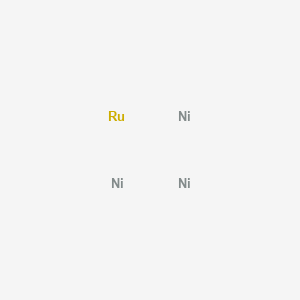
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
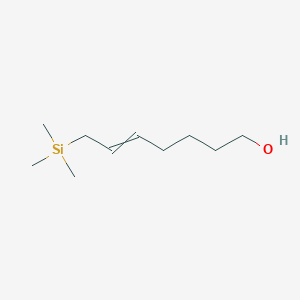
methanone](/img/structure/B14348083.png)
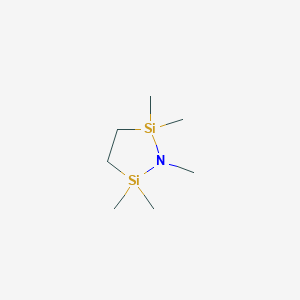
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
